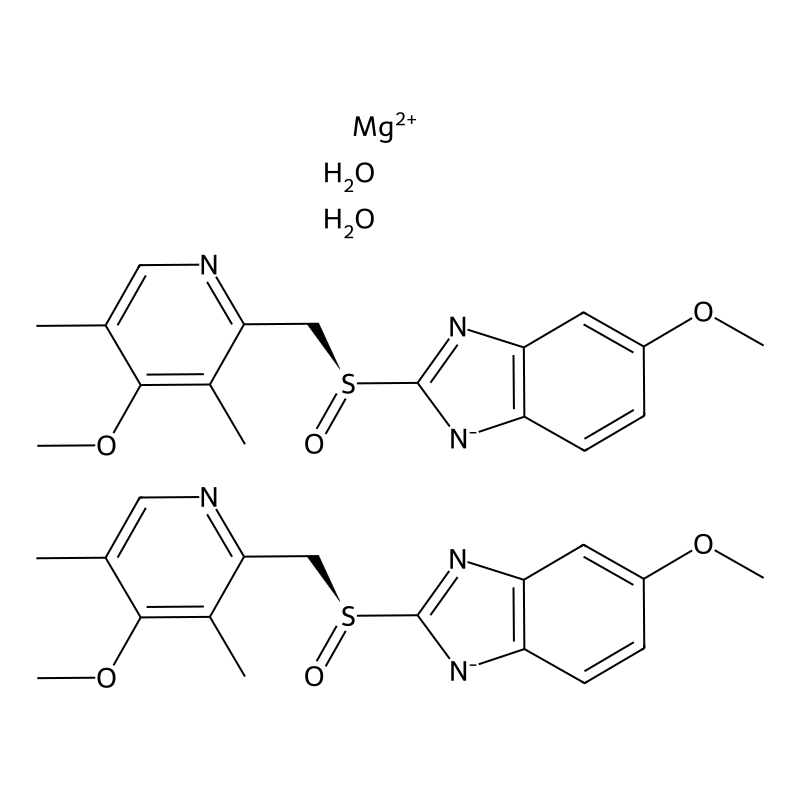

Esomeprazole magnesium dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Acid-Related Gastrointestinal Disorders

EMD is the active pharmaceutical ingredient in several brand-name medications approved for treating and preventing various acid-related stomach and intestinal conditions. Research has been conducted to assess its effectiveness compared to other PPIs or different formulations of esomeprazole for conditions like:

- Peptic ulcers )

- Gastroesophageal reflux disease (GERD) source: UpToDate:

- Zollinger-Ellison syndrome )

Potential Uses Beyond Acid Suppression

Some scientific studies have investigated whether EMD might have applications beyond its established role in treating acid-related disorders. These studies are mainly in the pre-clinical phase, meaning they are conducted in cells or lab animals and haven't progressed to human trials. Examples include:

Esomeprazole magnesium dihydrate is a pharmaceutical compound classified as a proton pump inhibitor (PPI). It is primarily used in the treatment of gastroesophageal reflux disease (GERD), erosive esophagitis, and conditions characterized by excessive gastric acid production, such as Zollinger-Ellison syndrome. The compound is the magnesium salt of esomeprazole, which is the S-enantiomer of omeprazole, providing enhanced pharmacokinetic properties and efficacy in acid suppression compared to its racemic counterpart. The chemical formula for esomeprazole magnesium dihydrate is with a molecular weight of approximately 749.15 g/mol .

These methods can vary based on desired purity and yield .

The biological activity of esomeprazole magnesium dihydrate is primarily centered around its ability to inhibit gastric acid secretion. By covalently binding to sulfhydryl groups on the H/K-ATPase enzyme, esomeprazole effectively reduces acidity in the stomach, alleviating symptoms associated with acid-related disorders. Additionally, studies have shown that esomeprazole may influence other biological pathways, such as inhibiting dimethylarginine dimethylaminohydrolase (DDAH), which could have implications for cardiovascular health .

Esomeprazole magnesium dihydrate is utilized in various clinical settings:

- Treatment of GERD: It alleviates symptoms by reducing gastric acidity.

- Erosive Esophagitis: It promotes healing by minimizing acid exposure.

- Peptic Ulcers: Used in combination therapies for Helicobacter pylori eradication.

- Pathological Hypersecretory Conditions: Effective in managing Zollinger-Ellison syndrome and other similar disorders.

Additionally, it has been explored for potential use in treating conditions related to excessive gastric acid production .

Interaction studies involving esomeprazole magnesium dihydrate have revealed several important considerations:

- Drug Interactions: Esomeprazole may interact with medications such as clopidogrel and certain antifungal agents (e.g., ketoconazole), affecting their efficacy and metabolism.

- Nutritional Absorption: Long-term use can lead to decreased absorption of essential nutrients like vitamin B12 and magnesium, necessitating monitoring for deficiencies .

- Microbial Infections: There is an increased risk of gastrointestinal infections, such as Clostridioides difficile-associated diarrhea, particularly with prolonged use .

Esomeprazole magnesium dihydrate belongs to a class of compounds known as proton pump inhibitors. Other notable PPIs include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Omeprazole | CHNOS | Racemic mixture; first PPI developed |

| Pantoprazole | CHNOS | More selective for H/K-ATPase |

| Lansoprazole | CHNOS | Rapid absorption; less protein binding |

| Rabeprazole | CHNOS | Shorter half-life; unique sulfoxide functional group |

| Dexlansoprazole | CHNOS | Dual delayed-release formulation |

Uniqueness of Esomeprazole Magnesium Dihydrate

Esomeprazole's distinctiveness lies in its status as the S-enantiomer of omeprazole, which provides improved pharmacokinetics and efficacy in acid suppression. Its formulation as a magnesium salt enhances solubility and bioavailability compared to other PPIs .

The asymmetric catalytic oxidation of omeprazole thioether precursors represents the most critical step in the synthesis of esomeprazole magnesium dihydrate, determining both the stereoselectivity and overall yield of the final product [1]. The titanium-mediated asymmetric oxidation system has emerged as the predominant industrial method, utilizing a modified Sharpless reagent approach for the stereoselective conversion of prochiral sulfide substrates to the desired S-enantiomer [1].

The titanium-tartrate catalytic system employs titanium tetraisopropoxide, (S,S)-diethyl tartrate, and cumene hydroperoxide as the primary components [1]. This system achieves remarkable enantioselectivity through three critical modifications to the original Sharpless methodology [1]. First, the preparation of the titanium complex is performed in the presence of the sulfide substrate, allowing for pre-coordination and optimal stereochemical arrangement [1]. Second, the titanium complex solution undergoes equilibration at elevated temperatures (typically 50-54°C) for extended periods (45-50 minutes) to ensure proper complex formation [1]. Third, the oxidation reaction is conducted in the presence of N,N-diisopropylethylamine, which significantly enhances enantioselectivity through mechanisms that remain partially understood [1].

The optimized reaction conditions demonstrate exceptional performance metrics, with enantioselectivity exceeding 94% enantiomeric excess when employing 30 mol% of titanium catalyst [1]. Large-scale synthesis procedures have successfully achieved 92% conversion of the sulfide precursor with a sulfoxide to sulfone ratio of 76:1, while maintaining enantioselectivity above 94% [1]. The reaction tolerates various non-chlorinated solvents, including toluene and ethyl acetate, operating effectively at temperatures ranging from room temperature to 54°C [1].

Alternative catalytic systems have been developed to address environmental and cost considerations [2]. The biological oxidation approach utilizes Baeyer-Villiger monooxygenase enzymes, particularly engineered variants of AcCHMO or AcPSMO, to achieve stereoselective oxidation [2]. This enzymatic system operates in aqueous media with molecular oxygen as the terminal oxidant, achieving yields up to 95% with enantiomeric excess of 68% [2]. Recent optimization efforts have demonstrated the potential for 90.0% yield with 82.1% enantiomeric excess through improved enzyme variants [2].

The transition metal catalysis alternatives encompass four primary metals: titanium, iron, manganese, and vanadium [2]. These systems generally employ chiral ligands to form active metal complexes capable of asymmetric oxidation [2]. Common oxidants include hydrogen peroxide and cumene hydroperoxide, with reactions typically conducted in organic solvents such as toluene, acetonitrile, isopropanol, or dichloromethane [2]. Iron-based catalysts have shown particular promise, with some systems demonstrating recyclability for up to five reaction cycles without significant activity loss [2].

Salt Formation and Ion-Exchange Reactions

The formation of esomeprazole magnesium dihydrate involves sophisticated salt formation and ion-exchange processes that directly influence the final crystal form and stability [3] [4]. The primary approach utilizes esomeprazole potassium as the starting material, which undergoes controlled ion-exchange reactions to produce the desired magnesium salt [5].

The ion-exchange process typically begins with the dissolution of esomeprazole potassium in aqueous media, followed by the addition of magnesium sulfate heptahydrate in stoichiometric ratios [5]. The reaction proceeds at controlled temperatures of 35°C for approximately 3 hours, during which substantial precipitation of the magnesium salt occurs [5]. This method achieves yields of 95% with high-performance liquid chromatography purity of 99.90% and enantiomeric excess of 99.80% [5].

Alternative salt formation methodologies involve direct neutralization approaches using sodium hydroxide solutions [6]. The process dissolves esomeprazole in methanolic solutions, followed by controlled addition of sodium hydroxide in methanolic medium [6]. The reaction mixture is maintained at temperatures between 15-30°C for 0.5-1 hour to ensure complete salt formation [6]. Subsequent concentration and crystallization steps yield the desired salt forms with purities exceeding 99% [6].

The conversion from trihydrate to dihydrate forms represents a critical aspect of salt formation chemistry [5] [7]. This transformation typically involves dissolution of esomeprazole magnesium trihydrate in methanol at controlled temperatures (15-25°C), followed by concentration under reduced pressure at 35°C [7]. The concentrated solution is then treated with mixed solvent systems containing acetone and water in specific ratios to induce crystallization of the dihydrate form [7].

Process optimization studies have identified several key parameters affecting salt formation efficiency [3] [4]. Temperature control during the ion-exchange reaction significantly impacts both yield and crystal form purity [3]. Pressure conditions during concentration steps influence the hydration state of the final product [7]. The pH of reaction media affects the stability and formation kinetics of the magnesium salt [8].

Polymorph-Specific Crystallization Techniques

Polymorph-specific crystallization techniques for esomeprazole magnesium dihydrate focus on achieving consistent crystal form A while minimizing the formation of alternative polymorphs such as trihydrate forms [9] [10]. The control of crystallization conditions directly determines the physical and chemical properties of the final pharmaceutical product [9].

The preparation of high-purity dihydrate form A requires precise control of solvent composition and crystallization parameters [9] [10]. The process typically employs methanol as the primary solvent for dissolution of esomeprazole magnesium precursors [9]. The addition of anti-solvents, particularly acetone-water mixtures in defined volume ratios, serves as the primary method for inducing selective crystallization of the dihydrate polymorph [7].

Temperature control during crystallization represents a critical parameter for polymorph selectivity [7]. Crystallization temperatures are typically maintained between 10-25°C to favor dihydrate formation over trihydrate variants [7]. The cooling rate and aging time significantly influence crystal morphology and size distribution [7]. Extended aging periods at reduced temperatures (0-5°C) promote the formation of well-formed crystals with improved filtration characteristics [7].

Solvent system optimization has revealed specific compositions that enhance dihydrate form stability [11] [12]. The use of 1-butanol as a crystallization medium, with water as an anti-solvent, produces esomeprazole magnesium tetrahydrate with incorporated butanol molecules [11] [12]. This solvate crystallizes in the P63 space group with hexagonal unit cell parameters [13] [14]. Upon drying, the structure transforms to contain two water molecules and 0.3 butanol molecules per esomeprazole magnesium unit [12] [13] [14].

The prevention of polymorphic transformation during processing requires careful attention to environmental conditions [15]. Form J of esomeprazole sodium, commonly used in commercial production, can transform to form P and form L through solvent-mediated and suspension transformation mechanisms respectively [15]. These transformations are influenced by solvent composition, temperature, and mechanical stress during processing [15].

| Crystallization Parameter | Dihydrate Form A | Trihydrate Form | Reference |

|---|---|---|---|

| Optimal Temperature (°C) | 10-25 | 35-40 | [7] |

| Solvent System | Methanol/Acetone/Water | Pure Methanol | [9] [7] |

| Aging Time (hours) | 6-24 | 2-6 | [7] |

| Crystal Form Purity (%) | >98 | 85-95 | [7] |

Solvent Systems for Hydrate Stabilization

Solvent systems for hydrate stabilization in esomeprazole magnesium dihydrate synthesis require careful selection to maintain the desired hydration state while preventing unwanted polymorphic transformations [12] [16]. The stability of hydrated forms depends on the balance between intermolecular interactions and solvent-mediated effects [12].

Methanol-based solvent systems represent the most widely employed approach for hydrate stabilization [9] [17] [18]. Methanol content above 40% by volume provides optimal conditions for maintaining dihydrate stability during crystallization and processing [17]. Mixed solvent systems incorporating methanol with ethyl acetate, toluene, acetone, or methylene chloride have been developed for specific processing requirements [17]. The mass-to-volume ratio of esomeprazole to methanol-containing solvent typically ranges from 1g:2-10ml, with optimal ratios of 1g:4-7ml for consistent hydrate formation [17].

The acetone-water binary solvent system has demonstrated particular effectiveness for dihydrate stabilization [7] [18]. Volume ratios of acetone to water ranging from 4:1 to 10:1 provide controlled precipitation conditions that favor dihydrate formation [7]. The addition of water as an anti-solvent to acetone solutions creates a supersaturation environment conducive to rapid nucleation and crystal growth [7]. Temperature control during solvent addition, typically maintained at 10-15°C, prevents thermal degradation and promotes stable hydrate formation [7].

Alcoholic solvent systems, including ethanol and isopropanol, offer alternative approaches for hydrate stabilization [18] [16]. Ethanol-based systems provide moderate solubility characteristics suitable for controlled crystallization processes [18]. The selection between different alcoholic solvents depends on safety considerations, cost factors, and specific processing requirements [16]. Isopropanol systems have shown effectiveness in certain purification schemes, particularly for removing specific impurities while maintaining hydrate integrity [6].

The role of water activity in hydrate stabilization cannot be understated [12] [19]. Dynamic vapor sorption studies have revealed the critical water activity thresholds required for maintaining dihydrate stability [12]. Below specific humidity levels, dehydration to lower hydrate forms or anhydrous states may occur [12]. The microenvironmental pH also influences hydrate stability, with alkaline conditions generally favoring hydrate formation and stability [20] [19].

| Solvent System | Water Content (%) | Stability Rating | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Methanol/Water | 10-20 | High | 85-95 | [17] |

| Acetone/Water (4:1) | 20 | Very High | 90-95 | [7] |

| Ethanol/Water | 15-25 | Moderate | 80-90 | [18] |

| Isopropanol/Water | 20-30 | Moderate | 75-85 | [6] |

Critical Process Parameters Affecting Yield and Purity

Critical process parameters affecting yield and purity in esomeprazole magnesium dihydrate synthesis encompass temperature control, pH management, reaction time, and pressure conditions [3] [4] [1]. These parameters interact synergistically to determine the overall success of the synthetic process [1].

Temperature control represents the most critical parameter across all synthetic stages [1] [7]. During the asymmetric oxidation step, optimal temperatures of 50-54°C for complex formation followed by 30°C for the oxidation reaction maximize both yield and enantioselectivity [1]. Crystallization temperatures between 10-25°C favor dihydrate formation while preventing thermal degradation [7]. Drying temperatures must be carefully controlled, typically maintained below 40°C under reduced pressure to prevent dehydration to lower hydrate forms [7].

Reaction time optimization varies significantly across different process stages [1] [7]. The titanium complex equilibration requires 45-50 minutes at elevated temperature to achieve optimal stereoselectivity [1]. The oxidation reaction itself proceeds efficiently within 1 hour under optimized conditions [1]. Crystallization aging times of 6-24 hours promote crystal growth and improve filtration characteristics [7]. Extended aging beyond 24 hours may lead to unwanted polymorphic transformations [7].

pH control during aqueous processing steps critically affects both yield and product stability [8]. The stability of esomeprazole magnesium is pH-dependent, with rapid degradation occurring under acidic conditions [21]. Optimal pH ranges of 10.4-10.6 for reconstituted solutions ensure long-term stability and maintain product quality specifications [8]. During salt formation reactions, pH adjustment with acetic acid or other suitable acids facilitates efficient phase separation and product isolation [1].

Pressure conditions during concentration and drying operations directly influence the hydration state of the final product [7]. Reduced pressure conditions of -0.06 to -0.09 MPa during solvent evaporation prevent thermal decomposition while enabling controlled concentration [7]. Vacuum drying at temperatures below 40°C maintains crystal form integrity while achieving desired moisture content specifications [7].

Impurity control throughout the synthetic process requires monitoring of multiple reaction parameters [6] [22]. The formation of R-isomer impurities is minimized through optimal stereoselectivity in the oxidation step [1]. Sulfone impurity formation is controlled by maintaining appropriate oxidant ratios and reaction temperatures [1]. Process-related impurities are minimized through controlled addition rates, optimal mixing conditions, and appropriate work-up procedures [6].

| Process Parameter | Optimal Range | Impact on Yield | Impact on Purity | Reference |

|---|---|---|---|---|

| Oxidation Temperature (°C) | 30-35 | High | High | [1] |

| Crystallization Temperature (°C) | 10-25 | Moderate | Very High | [7] |

| pH (aqueous phases) | 10.4-10.6 | Moderate | High | [8] |

| Vacuum Pressure (MPa) | -0.06 to -0.09 | Low | Moderate | [7] |

| Aging Time (hours) | 6-24 | Moderate | High | [7] |

Esomeprazole magnesium dihydrate exists in two distinct polymorphic forms, designated as Form A and Form B, each exhibiting unique crystalline structures and physicochemical properties [1] [2] [3]. These polymorphic forms represent different arrangements of the same molecular entity in the solid state, resulting in significant variations in stability, solubility, and pharmaceutical performance characteristics.

Form A Dihydrate Structure

Form A dihydrate demonstrates superior stability compared to Form B, particularly under aqueous conditions [4]. The crystalline structure of Form A has been characterized through powder X-ray diffraction analysis, revealing distinctive diffraction peaks at 2θ values of approximately 5° and 18° [4]. This polymorphic form exhibits a well-ordered crystalline lattice that provides enhanced stability during pharmaceutical processing and storage conditions. The structure maintains consistent water content with two water molecules per esomeprazole magnesium unit, contributing to its thermodynamic stability [5].

Form B Dihydrate Structure

Form B dihydrate presents a markedly different crystalline arrangement, as evidenced by its unique X-ray powder diffraction pattern containing characteristic peaks with d-values of 4.19, 4.45, 4.68, 4.79, 4.91, 4.98, 5.1, 5.4, 5.5, 5.6, 5.8, 6.3, 6.7, 7.9, 8.1, 11.0, 11.8, and 14.9 Å [2]. These diffraction characteristics clearly distinguish Form B from Form A, indicating substantial differences in their crystal lattice arrangements. Form B demonstrates higher solubility in aqueous media compared to Form A, following the solubility order: dihydrate Form B > tetrahydrate > dihydrate Form A > trihydrate [4].

Molecular Coordination and Bonding

Both polymorphic forms maintain similar molecular coordination patterns, where esomeprazole molecules act as chelating ligands coordinating with magnesium centers through both sulfoxide oxygen and benzimidazolic nitrogen atoms [4]. This coordination geometry results in octahedral arrangements around the magnesium centers, with water molecules occupying specific positions within the crystal lattice. The differences between Form A and Form B primarily arise from variations in the spatial arrangement and hydrogen bonding networks of these coordinated species.

Trihydrate-to-Dihydrate Phase Transitions

The phase transition from trihydrate to dihydrate forms represents a critical aspect of esomeprazole magnesium's solid-state behavior, with significant implications for pharmaceutical stability and processing [6] [7].

Thermodynamic Driving Forces

The trihydrate-to-dihydrate transition is primarily driven by thermodynamic considerations related to water activity and environmental conditions. Trihydrate forms exhibit the highest stability in aqueous environments, establishing the stability hierarchy: trihydrate > dihydrate Form A > tetrahydrate > dihydrate Form B [4]. However, under controlled atmospheric conditions, particularly at reduced humidity levels, the trihydrate form can undergo dehydration to yield dihydrate polymorphs.

Transformation Mechanisms

The transformation process involves the ordered removal of one water molecule from the trihydrate crystal lattice, resulting in structural reorganization to accommodate the new hydration state [6]. This process can be facilitated through controlled crystallization techniques using mixed solvent systems, such as methanol-acetone-water combinations, where the ratio and environmental conditions determine the final polymorphic outcome [2]. Temperature and humidity control during processing are critical factors influencing the direction and completeness of these phase transitions.

Kinetic Considerations

The kinetics of trihydrate-to-dihydrate transitions depend on several factors including particle size, surface area, temperature, and relative humidity [7]. Smaller particle sizes with increased surface area exhibit faster transformation rates due to enhanced water mobility at crystal surfaces. The transformation process typically involves nucleation and growth mechanisms, where initial dehydration creates nucleation sites for the dihydrate phase, followed by propagation throughout the crystal structure.

Hydration/Dehydration Thermodynamics

The thermodynamic behavior of esomeprazole magnesium hydrates involves complex interactions between water molecules, magnesium coordination, and the organic esomeprazole framework [8] [9].

Water Binding Energetics

Thermogravimetric analysis reveals that water molecules in esomeprazole magnesium hydrates exhibit differential binding strengths [8]. Covalently bonded water molecules directly coordinated to magnesium centers demonstrate significantly stronger retention compared to channel or interstitial water maintained by hydrogen bonding networks [4]. This differential binding is evidenced by distinct mass loss events in TGA profiles, with coordinated water requiring higher temperatures for removal.

Thermal Stability Profiles

Differential scanning calorimetry studies of esomeprazole magnesium hydrates demonstrate characteristic thermal events related to dehydration processes [8]. The water/butanol solvate form exhibits an endothermic peak at 175°C, corresponding to partial dehydration, followed by an exothermic decomposition event at 200°C [8]. The broadening of thermal peaks compared to amorphous forms indicates the presence of residual solvent molecules within the crystal lattice, confirming incomplete dehydration under standard drying conditions.

Equilibrium Water Content

Dynamic vapor sorption analysis reveals the equilibrium water uptake behavior of different polymorphic forms under varying humidity conditions [4] [10]. The water sorption isotherms demonstrate reversible adsorption/desorption behavior, with mass increases of approximately 5.3% observed during sorption cycles [4]. This reversible behavior indicates that water uptake occurs primarily at crystal surfaces rather than through structural incorporation, supporting the stability of the underlying crystalline framework.

Karl Fischer Analysis

Karl Fischer titration provides quantitative determination of water content in esomeprazole magnesium formulations, typically revealing water contents of 5.3% (w/w) for dihydrate forms [9] [11]. This analytical technique offers high precision for water determination, with coefficients of determination exceeding 0.999 for water amounts ranging from 4 to 215 mg [12]. The method enables accurate monitoring of hydration states during pharmaceutical development and quality control processes.

Solvate Formation with Alcohol-Water Systems

Esomeprazole magnesium demonstrates remarkable capacity for solvate formation with alcohol-water systems, producing unique crystalline structures with enhanced stability characteristics [13] [5].

Butanol-Water Solvate Structure

The most comprehensively characterized alcohol-water solvate involves 1-butanol and water, crystallizing in the hexagonal space group P₆₃ with specific unit cell parameters: a = 14.701 Å, c = 39.123 Å [5]. This solvate structure accommodates esomeprazole magnesium molecules alongside four water molecules and two 1-butanol molecules per asymmetric unit, with the molecular formula C₁₂₆H₁₉₈Mg₃N₁₈O₃₆S₆ [5]. The formation of this solvate represents the first reported single crystal structure displaying esomeprazole coordinated to a metal center.

Coordination Environment

Within the butanol-water solvate structure, magnesium centers adopt octahedral coordination geometries [5]. The coordination sphere includes direct bonding to esomeprazole ligands through sulfoxide oxygen and benzimidazolic nitrogen atoms, supplemented by water molecules. Each magnesium center coordinated with six water molecules coexists with two additional magnesium centers each coordinated with three esomeprazole ligands, creating a complex three-dimensional network.

Solvent Retention and Stability

Nuclear magnetic resonance analysis of dried solvate samples reveals partial retention of organic solvent molecules, with approximately 0.3 butanol molecules and two water molecules remaining per esomeprazole magnesium unit after vacuum drying [5]. This retention pattern demonstrates that 1-butanol occupies crystal lattice voids in non-stoichiometric amounts, while water forms stronger associations through coordination bonding. The differential retention reflects the varying interaction strengths between different solvent types and the crystal framework.

Thermodynamic Advantages

The formation of alcohol-water solvates provides significant thermodynamic advantages, including enhanced stability compared to amorphous forms [5]. The decomposition temperature of the water/butanol solvate (200°C) exceeds that of the starting amorphous material (181°C), indicating improved thermal stability. This enhanced stability arises from the ordered crystal structure and optimized intermolecular interactions within the solvate lattice.

Pharmaceutical Implications

The formation of stable alcohol-water solvates offers potential advantages for pharmaceutical formulation development [5]. These solvates demonstrate improved air stability compared to the inherently unstable esomeprazole molecule, potentially enabling enhanced storage characteristics and reduced degradation during manufacturing processes. The reversible water sorption behavior observed in dynamic vapor sorption studies confirms the structural integrity of these solvated forms under varying humidity conditions [4].

Preparation and Characterization Methods

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

UNII

R6DXU4WAY9

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 52 of 53 companies with hazard statement code(s):;

H302 (78.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (19.23%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Nexium Control is indicated for the short-term treatment of reflux symptoms (e. g. heartburn and acid regurgitation) in adults.

Therapeutic Uses

Although evidence currently is limited, proton-pump inhibitors have been used for gastric acid-suppressive therapy as an adjunct in the symptomatic treatment of upper GI Crohn's disease, including esophageal, gastroduodenal, and jejunoileal disease.22 23 24 25 26 27 28 Most evidence of efficacy to date has been from case studies in patients with Crohn's-associated peptic ulcer disease unresponsive to other therapies (e.g., H2-receptor antagonists, cytoprotective agents, antacids, and/or sucralfate). /Not included in product label/

Esomeprazole magnesium is used for the long-term treatment of pathologic GI hypersecretory conditions. Efficacy for this indication was established in an open-label study in a limited number of patients with previously diagnosed pathologic GI hypersecretory conditions (e.g., Zollinger-Ellison syndrome, idiopathic gastric acid hypersecretion); patients received total daily dosages of esomeprazole ranging from 80 mg-240 mg. The drug generally was well tolerated at these dosages for the duration of the study (12 months). At 12 months of therapy, 90% of patients treated with esomeprazole had controlled basal acid output (BAO) levels, defined as BAO of less than 5 or 10 mEq/hour in patients who had or had not previously undergone gastric acid-reducing surgery, respectively.

Esomeprazole magnesium is used for reducing the occurrence of gastric ulcers associated with chronic nonsteroidal anti-inflammatory agent (NSAIA) therapy in patients at risk for developing these ulcers, including individuals 60 years of age or older and/or those with a documented history of gastric ulcers. Efficacy for this indication was established in two 6-month randomized, controlled studies in patients receiving chronic therapy with either a prototypical NSAIA or a selective cyclooxygenase-2 (COX-2) inhibitor; individuals enrolled in these studies were considered to be at risk for developing NSAIA-associated ulcers because of their age (60 years or older) and/or a history of documented gastric or duodenal ulcer within the previous 5 years, but they had no evidence of gastric or duodenal ulcers on endoscopic examination at the start of the studies. Results of the studies indicated that esomeprazole 20 or 40 mg daily was more effective than placebo in preventing gastric ulcer occurrence during 6 months of treatment; however, no additional benefit was observed with the 40-mg daily dosage compared with the 20-mg daily dosage. In these studies, 94.7-95.4% of patients receiving esomeprazole 20 mg daily, 95.3-96.7% of those receiving esomeprazole 40 mg daily, and 83.3-88.2% of those receiving placebo remained free of gastric ulcers, as determined by serial endoscopic examinations, throughout the 6-month study.1 The occurrence rate of duodenal ulcers was too low to determine the effect of esomeprazole therapy on duodenal ulcer occurrence.

For more Therapeutic Uses (Complete) data for Esomeprazole (6 total), please visit the HSDB record page.

Mechanism of Action

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion.

Pictograms

Irritant

Absorption Distribution and Excretion

The plasma elimination half-life of esomeprazole is approximately 1 to 1.5 hours. Less than 1% of parent drug is excreted in the urine. Approximately 80% of an oral dose of esomeprazole is excreted as inactive metabolites in the urine, and the remainder is found as inactive metabolites in the feces.

The apparent volume of distribution at steady state in healthy volunteers is approximately 16 L.

Esomeprazole is 97% bound to plasma proteins. Plasma protein binding is constant over the concentration range of 2 to 20 umol/L. The apparent volume of distribution at steady state in healthy volunteers is approximately 16 L.

NEXIUM Delayed-Release Capsules and NEXIUM For Delayed-Release Oral Suspension contain a bioequivalent enteric-coated granule formulation of esomeprazole magnesium. Bioequivalency is based on a single dose (40 mg) study in 94 healthy male and female volunteers under fasting condition. After oral administration peak plasma levels (Cmax) occur at approximately 1.5 hours (Tmax). The Cmax increases proportionally when the dose is increased, and there is a three-fold increase in the area under the plasma concentration-time curve (AUC) from 20 to 40 mg. At repeated once-daily dosing with 40 mg, the systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg. The mean exposure (AUC) to esomeprazole increases from 4.32 umol*hr/L on Day 1 to 11.2 umol*hr/L on Day 5 after 40 mg once daily dosing.

Metabolism Metabolites

Esomeprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The metabolites of esomeprazole lack antisecretory activity. The major part of esomeprazole's metabolism is dependent upon the CYP 2C19 isoenzyme, which forms the hydroxy and desmethyl metabolites. The remaining amount is dependent on CYP 3A4 which forms the sulphone metabolite. CYP 2C19 isoenzyme exhibits polymorphism in the metabolism of esomeprazole, since some 3% of Caucasians and 15 to 20% of Asians lack CYP 2C19 and are termed Poor Metabolizers. At steady state, the ratio of AUC in Poor Metabolizers to AUC in the rest of the population (Extensive Metabolizers) is approximately 2. Following administration of equimolar doses, the S- and R-isomers are metabolized differently by the liver, resulting in higher plasma levels of the S- than of the R-isomer.

Associated Chemicals

Esomeprazole sodium; 161796-78-7

Esomeprazole strontium; 934714-36-0

Wikipedia

FDA Medication Guides

Esomeprazole Magnesium

CAPSULE, DELAYED REL PELLETS;ORAL

FOR SUSPENSION, DELAYED RELEASE;ORAL

ASTRAZENECA

07/18/2023

Vimovo

Esomeprazole Magnesium; Naproxen

TABLET, DELAYED RELEASE;ORAL

HORIZON

07/18/2023

Drug Warnings

FDA Pregnancy Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absents of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./

When esomeprazole is used in fixed combination with naproxen, the usual cautions, precautions, and contraindications associated with naproxen must be considered in addition to those associated with esomeprazole.

Administration of proton-pump inhibitors has been associated with an increased risk for developing certain infections (e.g., community-acquired pneumonia).

For more Drug Warnings (Complete) data for Esomeprazole (12 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

Storage Conditions

Interactions

Pharmacokinetic interaction with omeprazole (decreased plasma concentrations and AUC of rilpivirine).32 343 Concomitant use of other proton-pump inhibitors also may result in decreased plasma concentration of rilpivirine.343 Concomitant use of rilpivirine and proton-pump inhibitors is contraindicated.

Concomitant use of omeprazole 40 mg once daily and atazanavir (with or without low-dose ritonavir) results in a substantial decrease in plasma concentrations of atazanavir and possible loss of the therapeutic effect of the antiretroviral agent or development of drug resistance. Concomitant use of omeprazole 40 mg once daily (administered 2 hours before atazanavir) and atazanavir 400 mg once daily decreased the AUC and peak plasma concentration of atazanavir by 94 and 96%, respectively. The manufacturer of esomeprazole states that concomitant administration with atazanavir is not recommended. If atazanavir is administered in an antiretroviral treatment-naive patient receiving a proton-pump inhibitor, a ritonavir-boosted regimen of 300 mg of atazanavir once daily with ritonavir 100 mg once daily with food is recommended. The dose of the proton-pump inhibitor should be administered approximately 12 hours before ritonavir-boosted atazanavir; the dose of the proton-pump inhibitor should not exceed omeprazole 20 mg daily (or equivalent). Concomitant use of proton-pump inhibitors with atazanavir is not recommended in antiretroviral treatment-experienced patients.

Concomitant use of omeprazole 20 mg once daily and digoxin in healthy individuals increased digoxin bioavailability by 10% (up to 30% in some individuals). Because esomeprazole is an enantiomer of omeprazole, concomitant use of esomeprazole with digoxin is expected to increase systemic exposure to digoxin; therefore, monitoring for manifestations of digoxin toxicity may be required during such concomitant use.

For more Interactions (Complete) data for Esomeprazole (7 total), please visit the HSDB record page.